

A Technical Guide to the Structural Elucidation of 2-(Carboxymethylthio)-4-methylpyrimidine

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Compound of Interest

Compound Name:	2-(Carboxymethylthio)-4-methylpyrimidine
Cat. No.:	B1581110

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Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the core of nucleic acids and a wide array of therapeutic agents.[\[1\]](#)[\[2\]](#) The precise structural characterization of novel pyrimidine derivatives is a critical step in understanding their structure-activity relationships (SAR) and ensuring their potential as drug candidates.[\[3\]](#) This guide provides an in-depth, multi-technique approach to the structural elucidation of a specific derivative, **2-(Carboxymethylthio)-4-methylpyrimidine**.

This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical and scientifically-grounded workflow. We will explore the causality behind the selection of analytical techniques and the interpretation of the resulting data, culminating in the unambiguous confirmation of the molecular structure of **2-(Carboxymethylthio)-4-methylpyrimidine**.

Predicted Molecular Structure and Properties

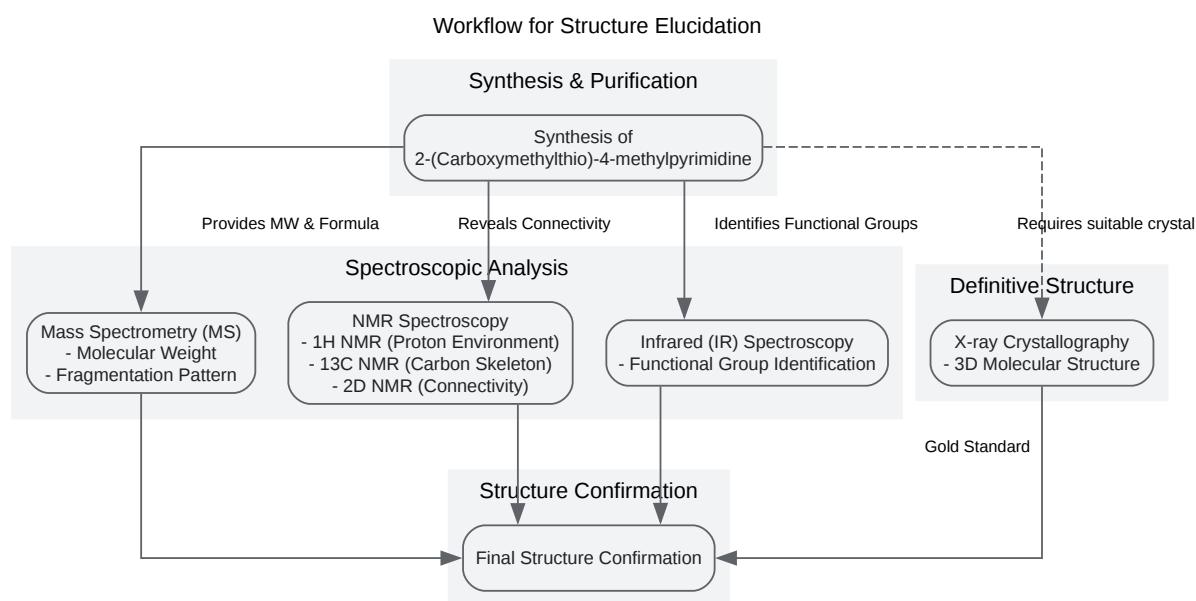
Based on its name, the expected structure of **2-(Carboxymethylthio)-4-methylpyrimidine** is as follows:

- Molecular Formula: C₇H₈N₂O₂S[\[4\]](#)
- Molecular Weight: 184.22 g/mol [\[4\]](#)

- Key Functional Groups: Pyrimidine ring, thioether linkage, carboxylic acid, and a methyl group.

The Elucidation Workflow: A Multi-faceted Approach

The comprehensive structural characterization of a novel compound relies on the synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle. Our workflow for **2-(Carboxymethylthio)-4-methylpyrimidine** integrates Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Crystallography.



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Caption: A logical workflow for the structural elucidation of **2-(Carboxymethylthio)-4-methylpyrimidine**, integrating multiple analytical techniques.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is the initial and indispensable technique for determining the molecular weight and obtaining vital information about the molecule's substructures through fragmentation analysis.

Experimental Protocol (Electron Impact - Mass Spectrometry - EI-MS)

- **Sample Preparation:** A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
- **Ionization:** The sample is introduced into the mass spectrometer where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Analysis:** The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum.

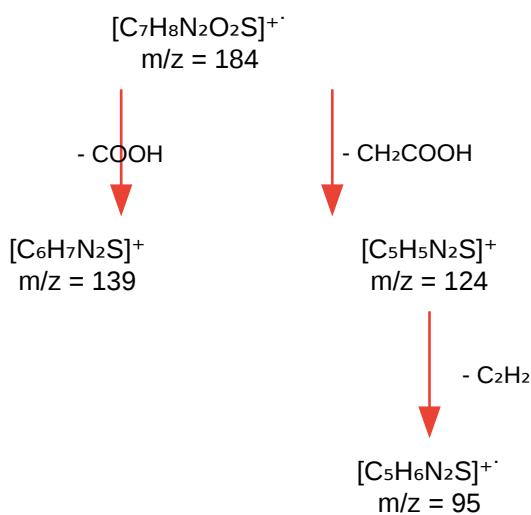
Expected Data and Interpretation

The mass spectrum of **2-(Carboxymethylthio)-4-methylpyrimidine** is expected to exhibit a molecular ion peak (M^+) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the pyrimidine core and its substituents.

Expected Fragment (m/z)	Proposed Structure/Loss	Significance
184	$[\text{C}_7\text{H}_8\text{N}_2\text{O}_2\text{S}]^+$ (Molecular Ion)	Confirms the molecular weight of the compound.
139	$[\text{M} - \text{COOH}]^+$	Loss of the carboxyl group, a common fragmentation for carboxylic acids.
124	$[\text{M} - \text{CH}_2\text{COOH}]^+$	Cleavage of the carboxymethyl group.
95	[4-methylpyrimidine-2-thiol] $^+$	Cleavage of the C-S bond, indicating the thioether linkage.
79	[Pyrimidine-thiol] $^+$	Loss of the methyl group from the pyrimidine ring.

The fragmentation of pyrimidine derivatives often involves characteristic cleavages of the ring and its substituents.^{[5][6][7]} The presence of a thioether linkage and a carboxylic acid will lead to predictable fragmentation pathways, such as the loss of the carboxyl group and cleavage at the C-S bond.^[6]

Predicted MS Fragmentation Pathway



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Caption: A simplified representation of the predicted major fragmentation pathways for **2-(Carboxymethylthio)-4-methylpyrimidine** in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol (^1H , ^{13}C , and 2D NMR)

- Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) and placed in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard.
- ^1H NMR: A proton NMR spectrum is acquired to identify the number of different types of protons, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration (relative number of protons).
- ^{13}C NMR: A carbon-13 NMR spectrum is obtained to determine the number of different types of carbon atoms and their chemical environments.
- 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC).

Expected Data and Interpretation

^1H NMR:

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12-13	Singlet (broad)	1H	-COOH
~8.5	Doublet	1H	Pyrimidine H-6
~7.0	Doublet	1H	Pyrimidine H-5
~3.9	Singlet	2H	-S-CH ₂ -
~2.5	Singlet	3H	-CH ₃

¹³C NMR:

Predicted Chemical Shift (δ , ppm)	Assignment
~170	-COOH
~168	Pyrimidine C-2
~165	Pyrimidine C-4
~158	Pyrimidine C-6
~118	Pyrimidine C-5
~35	-S-CH ₂ -
~24	-CH ₃

The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group.^{[8][9]} 2D NMR experiments are crucial for unambiguous assignments. For instance, an HMBC experiment would show a correlation between the protons of the methyl group (~2.5 ppm) and the C-4 carbon of the pyrimidine ring (~165 ppm), confirming the position of the methyl group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.[\[10\]](#)

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR)

- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Analysis: An infrared beam is passed through the crystal and interacts with the sample. The detector measures the absorption of infrared radiation at different wavenumbers.

Expected Data and Interpretation

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
~1700	C=O stretch	Carboxylic Acid
~1600 & ~1480	C=N and C=C stretches	Pyrimidine Ring
~1300-1400	C-H bend	-CH ₃ and -CH ₂ -
~700-600	C-S stretch	Thioether

The broad absorption band in the 3300-2500 cm⁻¹ region is highly characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.[\[11\]](#)[\[12\]](#) The strong absorption around 1700 cm⁻¹ further confirms the presence of the carbonyl group.[\[11\]](#)

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction is the gold standard for molecular structure determination, providing an unambiguous three-dimensional model of the molecule's atomic arrangement in the solid state.

Experimental Protocol

- Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.

- Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.[13]
- Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions to generate a final, highly accurate 3D model of the molecule. [14]

Expected Outcome

A successful X-ray crystallographic analysis will provide precise bond lengths, bond angles, and torsional angles, definitively confirming the connectivity and stereochemistry of **2-(Carboxymethylthio)-4-methylpyrimidine**. This technique would unequivocally establish the attachment of the carboxymethylthio group at the C-2 position and the methyl group at the C-4 position of the pyrimidine ring.[14][15]

Conclusion

The structural elucidation of **2-(Carboxymethylthio)-4-methylpyrimidine** is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry provides the initial confirmation of the molecular formula and key fragments. NMR spectroscopy then maps out the intricate proton and carbon framework and their connectivity. IR spectroscopy offers rapid confirmation of the essential functional groups. Finally, X-ray crystallography, when feasible, delivers the ultimate, unambiguous proof of the three-dimensional structure. This integrated approach ensures the scientific integrity and trustworthiness of the structural assignment, a cornerstone for any further research and development involving this compound.

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